molecular formula C18H17F2NOS B1613360 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-96-7

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Cat. No. B1613360
CAS RN: 898787-96-7
M. Wt: 333.4 g/mol
InChI Key: QFLLSIBSSXHRSO-UHFFFAOYSA-N
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Description

“3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the linear formula C18H17F2NOS . It’s primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is represented by the formula C18H17F2NOS . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).

Scientific Research Applications

Photochemical Properties and Applications

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone is a derivative of benzophenone, which exhibits unique photochemical properties. The benzophenone (BP) photophores, including its derivatives, play a crucial role in biological chemistry, bioorganic chemistry, and material science. Upon n-π* excitation, BP photophores form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent radical recombination to create stable covalent bonds. This light-directed covalent attachment process is exploited in various applications:

  • Binding/contact site mapping of ligand-protein interactions.
  • Identification of molecular targets and interactome mapping.
  • Proteome profiling and bioconjugation.
  • Site-directed modification of biopolymers and surface grafting.

These applications benefit from BP's low reactivity towards water, stability in ambient light, and the convenience of excitation at 365 nm, along with the availability of BP-containing building blocks and reagents commercially (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Antitumor Activity

Research into benzophenone derivatives, including those similar to 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone, has highlighted their potential in cancer therapy. Compounds featuring morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines. Specifically, these compounds demonstrated significant antitumor activity in models of leukemia and lung carcinoma, indicating their potential as chemotherapeutic agents (Kumazawa et al., 1997).

Environmental and Health Safety Studies

Given the widespread use of benzophenone derivatives in consumer products, including sunscreens, there is a growing body of research focused on their environmental presence and potential health effects. Studies have explored the degradation of these compounds in water treatment processes, the kinetics of their environmental breakdown, and their potential endocrine-disrupting effects. These studies are crucial for understanding the environmental impact and guiding the safe use of benzophenone derivatives in consumer products (Cao et al., 2021; Yang & Ying, 2013).

Mechanism of Action

The mechanism of action of “3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is not specified in the available resources. Its effects would depend on the context of its use, particularly in research and development settings .

Safety and Hazards

The safety and hazards associated with “3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” are not detailed in the available resources. It’s advised that this compound is used for R&D purposes only and not for medicinal or household use .

Future Directions

The future directions for “3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” are not specified in the available resources. Given its use in research and development, it may have potential applications in various scientific fields .

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLLSIBSSXHRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643394
Record name (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone

CAS RN

898787-96-7
Record name (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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